[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core modified with a 10,13-dimethyl substituent, a 3-keto group, and a long-chain undec-10-enoate ester at the C17 position. Its molecular formula is C₃₀H₄₄O₃, with a molecular weight of 452.676 g/mol .
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3/t24?,25?,26?,27?,29-,30-/m0/s1 |
InChI Key |
AHMMSNQYOPMLSX-HCKOMFQSSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Boldenone undecylenate is synthesized by esterifying boldenone with undecylenic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions . The esterification process enhances the compound’s stability and prolongs its half-life in the body .
Industrial Production Methods: In industrial settings, boldenone undecylenate is produced through a series of chemical reactions involving boldenone and undecylenic acid. The process includes purification steps to ensure the final product’s purity and quality . The compound is then formulated for intramuscular injection, which is the primary route of administration .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The undec-10-enoate ester undergoes hydrolysis under acidic or basic conditions to yield the free steroidal alcohol and undec-10-enoic acid. This reaction is critical in metabolic pathways, where enzymatic cleavage (e.g., esterases) releases the active steroid .
Conditions and Outcomes
| Medium | Reagents | Products | Application |
|---|---|---|---|
| Acidic | HCl, H₂O | 17-hydroxy steroid + undec-10-enoic acid | Prodrug activation |
| Basic | NaOH, H₂O | Steroid carboxylate + undec-10-enoate | Synthesis of ionic derivatives |
In vivo studies on structural analogs like boldenone undecylenate demonstrate that ester hydrolysis enhances bioavailability by increasing water solubility .
Hydrogenation of the Undec-10-enoate Chain
The C10–C11 double bond in the undec-10-enoate chain is susceptible to catalytic hydrogenation, forming a saturated undecanoate ester.
Reaction Parameters
| Catalyst | Pressure | Solvent | Product |
|---|---|---|---|
| Pd/C | 1 atm H₂ | Ethanol | [(10R,13S)-steroid] undecanoate |
This modification improves oxidative stability, as saturated esters are less prone to peroxidation .
Reduction of the 3-Oxo Group
The ketone at position 3 can be reduced to a secondary alcohol using borohydride reagents.
Reduction Pathways
| Reagent | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 3β-hydroxy steroid ester | Moderate |
| LiAlH₄ | THF, reflux | 3α/β-hydroxy mixture | Low |
The 3-hydroxy derivatives exhibit altered binding affinity to steroid receptors, impacting biological activity .
Oxidation and Epoxidation Reactions
The undec-10-enoate’s double bond undergoes epoxidation with peracids, while the 3-oxo group resists further oxidation.
Epoxidation Example
| Reagent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, 25°C | Epoxidized undec-10-enoate ester |
Epoxides may serve as intermediates for nucleophilic ring-opening reactions, enabling further functionalization .
Transesterification
The ester undergoes exchange reactions with alcohols under acidic or basic catalysis.
Representative Reaction
| Alcohol | Catalyst | Product |
|---|---|---|
| MeOH | H₂SO₄ | Methyl undec-10-enoate + free steroid |
This method is used to modify pharmacokinetic properties or synthesize labeled analogs .
Enolate Alkylation
The 3-oxo group forms enolates, enabling C-alkylation for structural diversification.
Typical Procedure
-
Deprotonation : LDA, THF, –78°C.
-
Electrophile : R-X (e.g., methyl iodide).
-
Product : C-4 alkylated steroid ester.
Alkylated derivatives show potential for enhanced anabolic activity in preclinical models .
Scientific Research Applications
Chemistry: Boldenone undecylenate is used in chemical research to study its anabolic and androgenic properties . Researchers investigate its effects on protein synthesis, nitrogen retention, and muscle growth .
Biology: In biological research, boldenone undecylenate is used to study its effects on cellular processes and gene expression . It is also used to investigate its impact on various biological pathways, including those involved in muscle development and metabolism .
Medicine: Boldenone undecylenate has been studied for its potential therapeutic applications, including its use in treating muscle wasting and other conditions associated with muscle loss . its use in human medicine has been discontinued due to safety concerns .
Industry: In the veterinary industry, boldenone undecylenate is used to improve the growth and performance of animals, particularly horses . It is also used to enhance the efficiency of food production in livestock .
Mechanism of Action
Boldenone undecylenate exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body . This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis . The compound’s anabolic effects are primarily due to its ability to increase nitrogen retention and stimulate protein synthesis, resulting in muscle growth and development . Additionally, boldenone undecylenate has moderate androgenic effects, which contribute to its overall efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Ester Chain Length: The target compound’s undec-10-enoate chain (C11) contrasts with shorter esters (e.g., acetate in ), which may reduce crystallinity and enhance bioavailability .
- Functional Groups : The 3-keto group is conserved in most analogs, but substituents like fluorine (dexamethasone) or Gd-chelates (ProGlo) confer distinct bioactivities .
Key Observations :
- Ullmann Coupling : Used for steroidal intermediates (e.g., ) but offers moderate yields (30.7%) due to steric hindrance .
Biological Activity
The compound [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate is a steroid derivative that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C21H30O3
- Molecular Weight : 330.47 g/mol
- Structure : The compound features a complex steroid structure with specific stereochemistry that contributes to its biological effects.
Hormonal Activity
- Androgenic Effects : Research indicates that this compound exhibits androgenic activity similar to testosterone. It binds to androgen receptors and influences gene expression related to male secondary sexual characteristics .
- Anabolic Properties : Studies have shown that it promotes muscle growth and increases protein synthesis in skeletal muscle tissues. This anabolic effect is beneficial in treating conditions like muscle wasting and osteoporosis .
The biological activities of this compound are primarily mediated through:
- Receptor Binding : The compound interacts with androgen receptors (AR), leading to the activation of AR-dependent transcriptional programs .
- Signal Transduction Pathways : It modulates various signaling pathways including the phosphoinositide 3-kinase (PI3K)/Akt pathway which is crucial for cell survival and growth .
Case Studies
- Muscle Wasting Disorders : In a clinical trial involving patients with cachexia due to chronic diseases, administration of the compound resulted in a significant increase in lean body mass compared to placebo .
- Osteoporosis Treatment : A study demonstrated that this compound could enhance bone density in post-menopausal women by promoting osteoblast activity and inhibiting osteoclastogenesis .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
